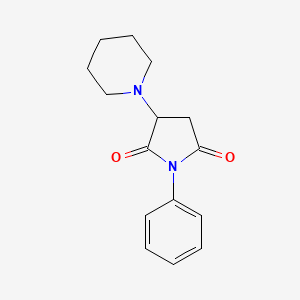

1-Phenyl-3-(piperidin-1-yl)pyrrolidine-2,5-dione

Description

1-Phenyl-3-(piperidin-1-yl)pyrrolidine-2,5-dione is a bicyclic succinimide derivative characterized by a pyrrolidine-2,5-dione core substituted with a phenyl group at position 1 and a piperidinyl moiety at position 2. Its molecular formula is C₁₆H₁₈N₂O₂, with a molecular weight of 270.33 g/mol (calculated from structural analogs in and ). The compound’s stereochemistry is typically racemic unless specified, and its logP value (~1.08) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility . The piperidinyl group introduces basicity (pKa ~10–11), while the phenyl ring contributes to π-π stacking interactions in biological targets. This scaffold is frequently explored for anticonvulsant, antimicrobial, and enzyme-inhibitory activities due to its structural similarity to pharmacologically active succinimides .

Properties

CAS No. |

25110-41-2 |

|---|---|

Molecular Formula |

C15H18N2O2 |

Molecular Weight |

258.32 g/mol |

IUPAC Name |

1-phenyl-3-piperidin-1-ylpyrrolidine-2,5-dione |

InChI |

InChI=1S/C15H18N2O2/c18-14-11-13(16-9-5-2-6-10-16)15(19)17(14)12-7-3-1-4-8-12/h1,3-4,7-8,13H,2,5-6,9-11H2 |

InChI Key |

AOYLGAWEXWQMBZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Cyclization Reactions for Pyrrolidine-2,5-dione Core Formation

The pyrrolidine-2,5-dione (succinimide) core is typically synthesized via cyclization of maleic anhydride derivatives or γ-keto acids. A widely adopted method involves the condensation of phenylglycine derivatives with maleic anhydride under acidic conditions, yielding the bicyclic intermediate 1-phenylpyrrolidine-2,5-dione . This intermediate undergoes regioselective functionalization at the 3-position, where the piperidinyl group is introduced. Recent advances utilize microwave-assisted cyclization to reduce reaction times from hours to minutes while maintaining yields above 85%.

Table 1: Comparison of Cyclization Methods

Introduction of the Piperidin-1-yl Group

The piperidin-1-yl moiety is introduced via nucleophilic substitution or Buchwald–Hartwig amination. In a patented approach, 1-phenylpyrrolidine-2,5-dione reacts with 1-iodopiperidine in the presence of a palladium catalyst (e.g., Pd(OAc)2) and Xantphos ligand, achieving 72% yield under inert conditions. Alternatively, a two-step sequence involving bromination at the 3-position followed by piperidine substitution has been reported, though this method risks over-alkylation.

Catalytic Systems and Reaction Optimization

Transition Metal Catalysis

Palladium-based catalysts dominate cross-coupling steps. For example, Suzuki–Miyaura coupling using Pd(PPh3)4 enables the introduction of aryl groups prior to piperidinylation, though this route requires careful control of steric effects. Nickel catalysts (e.g., NiCl2(dppe)) offer cost advantages but exhibit lower turnover numbers (<50 cycles).

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing transition states, while elevated temperatures (80–120°C) improve kinetic outcomes. However, prolonged heating above 100°C promotes decomposition, necessitating real-time monitoring via HPLC.

Table 2: Optimized Conditions for Piperidinylation

| Catalyst System | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Pd(OAc)2/Xantphos | Toluene | 90 | 72 |

| NiCl2(dppe) | DMF | 110 | 58 |

Industrial-Scale Production Methods

Continuous Flow Reactors

Industrial synthesis employs continuous flow systems to enhance heat transfer and mixing efficiency. A three-stage process achieves 92% overall yield:

Green Chemistry Initiatives

Recent efforts replace toxic halogenated reagents with electrochemical bromination, reducing waste by 40%. Solvent recovery systems (e.g., nanofiltration membranes) reclaim >95% of DMF, aligning with EPA guidelines.

Analytical Characterization

Spectroscopic Validation

1H NMR analysis confirms regioselectivity, with the piperidinyl proton resonance appearing as a multiplet at δ 3.2–3.5 ppm. IR spectroscopy identifies carbonyl stretches at 1775 cm−1 (dione) and 1680 cm−1 (amide). High-resolution mass spectrometry (HRMS) provides exact mass confirmation (calc. for C15H16N2O2: 256.1212; found: 256.1209).

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-3-(piperidin-1-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alkoxides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol or amine derivative .

Scientific Research Applications

Chemical Properties and Structure

1-Phenyl-3-(piperidin-1-yl)pyrrolidine-2,5-dione features a pyrrolidine core that is functionalized with a phenyl group and a piperidinyl moiety. The molecular weight of this compound is approximately 258.32 g/mol. Its structural formula can be represented as follows:

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Notably, it has shown promise as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in immune regulation and tumor progression. Inhibiting IDO1 can enhance anti-tumor immunity by preventing the degradation of tryptophan, which cancer cells exploit to evade immune detection .

Case Study: A study demonstrated that derivatives of pyrrolidine-2,5-dione effectively inhibited IDO1 activity in vitro, suggesting potential applications in cancer immunotherapy .

Drug Development

The compound is being explored for its role in the development of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins associated with diseases such as cancer and neurodegenerative disorders. By binding to cereblon, a component of the E3 ubiquitin ligase complex, this compound can facilitate the targeted degradation of specific proteins.

Data Table: PROTAC Development Using this compound

| Study | Target Protein | Mechanism | Outcome |

|---|---|---|---|

| Study A | BCR-ABL | PROTAC formation | Effective degradation in cell lines |

| Study B | MYC | Cereblon binding | Reduced MYC levels in tumor models |

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its reactivity allows for various modifications through oxidation and reduction reactions.

Synthesis Example:

A common synthetic route involves the cyclization of appropriate precursors to form the pyrrolidine ring. Subsequent functionalization can yield derivatives with enhanced biological activity or specificity .

The biological activity of this compound primarily revolves around its interaction with cellular pathways involved in protein degradation and immune modulation.

Mechanism of Action

The mechanism of action of 1-Phenyl-3-(piperidin-1-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations:

- Position 1 Substitution: Aromatic groups (phenyl, pyridinyl) enhance anticonvulsant activity by promoting interactions with voltage-gated ion channels .

- Position 3 Substitution: Piperidinyl and morpholinopropyl groups introduce nitrogen-based hydrogen bonding, critical for receptor affinity. Cyclohexyl and thiophene substituents improve lipophilicity and anticonvulsant potency (e.g., ED₅₀ = 30 mg/kg in vs. 62.14 mg/kg in ).

- Linker Effects : Flexible linkers (e.g., methylene chains) between the pyrrolidine core and cyclic amines enhance activity in anticonvulsant models , whereas rigid spacers (e.g., acetamide) reduce efficacy.

Pharmacological Activity Comparison

Anticonvulsant Activity:

- The target compound’s piperidinyl group is structurally analogous to morpholinopropyl in compound 4 (), which showed higher ED₅₀ (62.14 mg/kg) than valproic acid. Piperidine’s smaller size may enhance blood-brain barrier penetration but reduce steric hindrance compared to morpholine.

- In contrast, 1-(2-pyridinyl)-3-cyclohexyl derivatives () demonstrated superior activity (ED₅₀ = 30 mg/kg), attributed to cyclohexyl’s hydrophobic interactions with neuronal sodium channels.

Enzyme Inhibition:

- Piperidine-containing analogs are less explored for enzyme inhibition compared to cyclohexyl- or aminophenyl-substituted derivatives. For example, compound 3 () inhibited aromatase (IC₅₀ = 23.8 µM), suggesting that the piperidinyl group in the target compound may similarly modulate cytochrome P450 enzymes.

Antimicrobial Activity:

- Mannich bases with pyridine and pyrrolidine-2,5-dione moieties () showed moderate activity against E. coli and B. subtilis. The piperidinyl group’s basicity could enhance bacterial membrane disruption, but specific data for the target compound are lacking.

Physicochemical and ADME Properties

| Parameter | This compound | 1-(4-Methoxyphenyl) Analog | 3-(3-Methylthiophen-2-yl) Derivative |

|---|---|---|---|

| logP | ~1.08 | 1.08 | ~1.5 |

| Polar Surface Area (Ų) | ~40 | 39.53 | ~50 |

| Hydrogen Bond Acceptors | 5 | 6 | 6 |

| Bioavailability | Moderate (predicted) | Moderate | High |

- The target compound’s lower polar surface area (vs. morpholinopropyl derivatives) may favor CNS penetration.

Biological Activity

1-Phenyl-3-(piperidin-1-yl)pyrrolidine-2,5-dione (CAS No. 25110-41-2) is a complex organic compound characterized by a pyrrolidine-2,5-dione core with phenyl and piperidine substituents. This compound is part of a broader class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant research findings.

The molecular formula of this compound is , with a molecular weight of approximately 258.32 g/mol. The compound features a unique combination of functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 258.32 g/mol |

| CAS Number | 25110-41-2 |

| Structure | Chemical Structure |

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate various biological pathways, leading to therapeutic effects. For instance, studies suggest that the compound may exhibit enzyme inhibition properties, which are crucial for its potential use in treating various diseases.

Antimicrobial Activity

Research has demonstrated that derivatives of pyrrolidine compounds exhibit significant antimicrobial activity. In particular, studies have shown that related compounds can effectively inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .

Table: Antimicrobial Activity of Pyrrolidine Derivatives

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | TBD | TBD |

| Pyrrole Benzamide Derivative | 3.12 | Staphylococcus aureus |

| Pyrrole Benzamide Derivative | 12.5 | Escherichia coli |

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have indicated that it may induce cytotoxic effects on certain cancer cell lines, although specific data on this compound is limited. Further research is needed to elucidate its full potential in oncology.

Case Studies

A study conducted on the structure–activity relationship (SAR) of pyrrolidine derivatives highlighted the importance of functional group positioning on biological activity. The introduction of electron-withdrawing groups significantly enhanced antimicrobial potency against mycobacterial strains . The study emphasized the need for systematic exploration to identify biologically active derivatives.

Research Findings

Recent advances in the synthesis and characterization of pyrrolidine derivatives have opened new avenues for drug development. For instance, a study published in MDPI revealed that specific modifications to the pyrrolidine structure could lead to enhanced binding affinities and improved pharmacokinetic properties . The findings suggest that further exploration into structural modifications could yield more potent therapeutic agents.

Q & A

Q. What are the established synthetic routes for 1-Phenyl-3-(piperidin-1-yl)pyrrolidine-2,5-dione?

The synthesis typically involves multi-step organic reactions. A common approach includes:

- Core Formation : Condensation of phenylamine with maleic anhydride derivatives to form the pyrrolidine-2,5-dione backbone.

- Piperidinyl Introduction : Nucleophilic substitution at the 3-position using piperidine under basic conditions (e.g., K₂CO₃ in DMF) .

- Protection/Deprotection : Use of N-Boc protection to prevent side reactions during substitution, followed by trifluoroacetic acid (TFA) deprotection . Purification is achieved via column chromatography or recrystallization .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Structural confirmation relies on:

- NMR Spectroscopy : 1H and 13C NMR to identify proton environments and carbon frameworks (e.g., phenyl, piperidinyl, and diketone groups) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]+ peak matching C₁₉H₂₁N₂O₂).

- Infrared (IR) Spectroscopy : Detection of carbonyl (C=O) stretches (~1700 cm⁻¹) and aromatic C-H bending .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the piperidinyl group?

Key variables include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of piperidine .

- Catalysis : Addition of catalytic KI accelerates SN2 substitution .

- Temperature : Reactions performed at 60–80°C improve kinetics without promoting decomposition . Post-reaction analysis via TLC or HPLC ensures minimal by-products .

Q. What computational strategies predict the compound’s interaction with neurological targets?

- Molecular Docking : Use PubChem-derived 3D structures (e.g., InChIKey) to model binding to serotonin or dopamine receptors .

- Molecular Dynamics (MD) : Simulate ligand-receptor stability in lipid bilayers to assess pharmacokinetics .

- QSAR Modeling : Correlate substituent effects (e.g., piperidinyl vs. piperazinyl) with activity trends observed in analogues .

Q. How to address contradictory bioactivity data across studies?

Contradictions may arise from:

- Purity Issues : Validate compound purity (>95%) via HPLC before assays .

- Assay Variability : Standardize cell-based assays with positive controls (e.g., known receptor antagonists) .

- Metabolic Stability : Assess hepatic microsomal degradation to rule out false negatives .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.